molecular formula C33H35N5O7 B606579 Cdk9-protac CAS No. 2118356-96-8

Cdk9-protac

Cat. No. B606579
M. Wt: 613.67
InChI Key: WCEHIDWONYOKOJ-UHFFFAOYSA-N
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Description

Cdk9-protac, also known as PROTAC CDK9 Degrader-1, is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate, and breast cancers .


Synthesis Analysis

The development of Cdk9-protac involved the creation of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . An aminopyrazole-based PROTAC was reported to selectively degrade CDK9 . The synthesis of the PROTAC bifunctional molecule CD-5 was designed for identifying its previously unknown target and revealing the underlying pharmacological mechanism .


Molecular Structure Analysis

The molecular formula of Cdk9-protac is C33H35N5O7 with an exact mass of 613.25 and a molecular weight of 613.670 . The structure of CDK9 was explored using molecular docking and minimization . The mean RMSD values for CDK9 were quantified .


Chemical Reactions Analysis

Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . The degradation of CDK9 by PROTAC 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase .


Physical And Chemical Properties Analysis

The chemical formula of Cdk9-protac is C33H35N5O7, and it has a molecular weight of 613.670 . Further optimization of the physico-chemical and ADME properties of those small macrocyclic-PROTAC degraders can potentially lead to drug candidates with distinct pharmacological effects .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Breast Cancer Research .

Summary of the Application

Cdk9-protac, also known as THAL-SNS-032, has been studied for its antitumoral activity in HER2-Positive Breast Cancer . The expression of CDK9 predicted a detrimental outcome in basal-like tumors and in the luminal B subtype with HER2+ expression .

Methods of Application or Experimental Procedures

Breast cancer cell lines from different subtypes were used in the study. The novel CDK9 PROTAC, THAL-SNS-032, displayed inhibitory activity in MCF7, T47D, and BT474 cells, with less effect in SKBR3, HCC1569, HCC1954, MDA-MB-231, HS578T, and BT549 cells .

Results or Outcomes

The three cell lines with HER2 overexpression and no presence of ER, SKBR3, HCC1569, and HCC1954 displayed an EC50 three times higher compared to ER-positive and dual ER/HER2-positive cell lines . BT474-derived trastuzumab-resistant cell lines displayed a particular sensitivity to THAL-SNS-032 . Western blot analyses showed that THAL-SNS-032 caused a decrease in CDK9 levels in BT474, BT474-RH, and BT474-TDM1R cells, and a significant increase in apoptosis .

Application in Pancreatic Cancer Research

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Pancreatic Cancer Research .

Summary of the Application

Cdk9-protac, as a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes. CDK9 has been shown to contribute to a variety of malignancies such as pancreatic cancer .

Methods of Application or Experimental Procedures

Application in Prostate Cancer Research

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Prostate Cancer Research .

Summary of the Application

Similar to its application in pancreatic cancer, Cdk9-protac has also been shown to contribute to prostate cancer .

Application in Antiviral Strategies

Specific Scientific Field

The specific scientific field is Virology .

Summary of the Application

Cdk9-protac has been studied for its potential in antiviral strategies. The PROteolysis TArgeting Chimeras (PROTAC) technology, which includes Cdk9-protac, is being explored for developing antiviral therapeutic strategies .

Methods of Application or Experimental Procedures

Application in Pediatric Soft Tissue Sarcomas

Specific Scientific Field

The specific scientific field is Oncology , with a focus on Pediatric Soft Tissue Sarcomas .

Summary of the Application

Cdk9-protac has been studied for its potential in treating pediatric soft tissue sarcomas. CDK9 plays a key role in controlling basal gene transcription, and its dysregulation in cancer made CDK9 an attractive target for anti-cancer therapies .

Future Directions

The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

properties

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHIDWONYOKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-protac

Citations

For This Compound
54
Citations
HM King, S Rana, SP Kubica, JR Mallareddy… - Bioorganic & medicinal …, 2021 - Elsevier
… 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase, we … the formation of the ternary complex between CDK9:PROTAC 2:CRBN, followed by CDK9 …
Number of citations: 34 www.sciencedirect.com
MM Noblejas-López, L Gandullo-Sánchez… - International Journal of …, 2022 - mdpi.com
… In this article, we describe the antitumoral activity of the CDK9 PROTAC THAL-SNS-032 in double HER2 and ER-positive breast cancer. Moreover, we report the antitumoral activity of …
Number of citations: 2 www.mdpi.com
M Ao, J Wu, Y Cao, Y He, Y Zhang, X Gao, Y Xue… - Chinese Chemical …, 2023 - Elsevier
Cyclin-dependent kinases (CDKs) have become potential targets for treating various diseases, especially cancer. Compound iCDK9 is an excellent and selective CDK9 inhibitor, but its …
Number of citations: 5 www.sciencedirect.com
JR Mallareddy, S Singh, L Boghean… - Future Medicinal …, 2022 - Future Science
… with PROTAC 2, pomalidomide (CRBN ligand), flavopiridol (CDK9 inhibitor) and MG132 (proteasome inhibitor), we showed that PROTAC 2 works via formation of a CDK9-PROTAC 2-…
Number of citations: 6 www.future-science.com
T Wu, Z Zhang, G Gong, Z Du, Y Xu, S Yu, F Ma… - European Journal of …, 2023 - Elsevier
… Our findings indicate that CP-07 is a potent and selective flavonoid-based CDK9 PROTAC with potential for treating prostate cancer. Meanwhile, it is hoped that the PROTAC design …
Number of citations: 3 www.sciencedirect.com
E Řezníčková, S Krajčovičová, M Peřina… - European Journal of …, 2022 - Elsevier
Oncogenic mutations in gene encoding FLT3 kinase are often detected in acute myeloid leukaemia (AML) patients, and several potent kinase inhibitors have been developed. However, …
Number of citations: 10 www.sciencedirect.com
BK Mize - 2023 - rave.ohiolink.edu
… In collaboration with the John Byrd lab, the goal of develo** a CDK9 PROTAC was set forth by the research team before I joined the campaign. Since its conception, the goal has …
Number of citations: 0 rave.ohiolink.edu
D Wei, H Wang, Q Zeng, W Wang, B Hao… - Journal of Medicinal …, 2021 - ACS Publications
… On this basis, we chose these four compounds as the CDK9 binding ligands, as well as the starting point for our design of CDK9 PROTAC molecules. The IC 50 values of designed and …
Number of citations: 20 pubs.acs.org
RJ Tokarski II, CM Sharpe, AC Huntsman… - European Journal of …, 2023 - Elsevier
… For this reason, we set out to systematically examine the role that linker structure plays in CDK9 PROTAC activity as assessed by in vitro activity toward AML cell lines and modulation of …
Number of citations: 4 www.sciencedirect.com
C Hu, L Shen, F Zou, Y Wu, B Wang, A Wang… - … Pharmaceutica Sinica B, 2023 - Elsevier
… ATP-competitive inhibitors, we also explored whether PROTAC inhibitors could overcome the resistance through degradation of CDK9-L156F protein using a reported CDK9 PROTAC …
Number of citations: 0 www.sciencedirect.com

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